Valeramide, N,N'-ethylenebis(3-oxo-2,2,4-trimethyl-
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Overview
Description
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) is a chemical compound with the molecular formula C18H32N2O4 and a molecular weight of 340.4577 . This compound contains 55 bonds, including 23 non-hydrogen bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 2 secondary amides (aliphatic), and 2 ketones (aliphatic)
Preparation Methods
The synthesis of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves several steps. One common method includes the reaction of ethylenediamine with 3-oxo-2,2,4-trimethylvaleric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Valeramide, N,N’-ethylenebis(3-oxo-2,2,4-trimethyl-) can be compared with other similar compounds, such as:
Valeramide, n-cyclohexyl-2,2,4-trimethyl-3-oxo-: This compound has a similar structure but includes a cyclohexyl group instead of an ethylene bridge.
Valeramide, 3-hydroxy-2,2,4-trimethyl-: This compound contains a hydroxyl group, which differentiates it from the ethylenebis variant.
Properties
CAS No. |
73840-20-7 |
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Molecular Formula |
C18H32N2O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-oxo-N-[2-[(2,2,4-trimethyl-3-oxopentanoyl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C18H32N2O4/c1-11(2)13(21)17(5,6)15(23)19-9-10-20-16(24)18(7,8)14(22)12(3)4/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) |
InChI Key |
OAFTUJVCHZBHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)NCCNC(=O)C(C)(C)C(=O)C(C)C |
Origin of Product |
United States |
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